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Compound of Interest

Compound Name: Styrylacetic acid

Cat. No.: B7808751

Get Quote

To ensure experimental integrity, researchers must rigorously validate the identity and purity of

styrylacetic acid before utilizing it in downstream assays or syntheses. The compound

presents as a white to yellow-brown crystalline solid[3] and is insoluble in water but highly

soluble in organic solvents.

Quantitative Data & Physical Properties
The foundational physical properties of styrylacetic acid are summarized below to aid in

phase separations, crystallizations, and thermodynamic calculations[1],[4].
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Property Value

IUPAC Name (E)-4-phenylbut-3-enoic acid

CAS Number 2243-53-0 (Deprecated/Alternative: 1914-58-5)

Molecular Formula C10H10O2

Molecular Weight 162.19 g/mol

Melting Point 84–86 °C

Boiling Point 302 °C (at 760 mmHg)

Density 1.145 g/cm³

pKa 4.46 ± 0.10 (Predicted)

Spectroscopic Validation (NMR & IR)
A self-validating analytical workflow requires cross-referencing multiple spectroscopic methods.

The trans (E) geometry of the alkene is the most critical structural feature to verify, as the cis

(Z) isomer possesses vastly different steric properties.
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Technique
Key Signals /
Wavenumbers

Structural Assignment

¹H NMR (CDCl₃) δ 3.30 (2H, d, J = 7.1 Hz)
Methylene protons (-CH₂-

COO-)[5]

¹H NMR (CDCl₃)
δ 6.31 (1H, dt, J = 15.9, 7.1

Hz)

Alkene proton (C=CH-CH₂),

trans coupling

¹H NMR (CDCl₃) δ 6.50 (1H, d, J = 15.9 Hz)
Alkene proton (Ar-CH=C),

trans coupling

¹H NMR (CDCl₃) δ 7.21–7.43 (5H, m)
Aromatic protons (Phenyl ring)

[5]

FTIR (KBr) ~1706 cm⁻¹
C=O stretching (Carboxylic

acid)[6]

FTIR (KBr) ~3027 cm⁻¹, ~1600 cm⁻¹
C-H aromatic stretch, C=C

alkene stretch

FTIR (KBr) 3400–2500 cm⁻¹ (Broad)
O-H stretching (H-bonded

carboxylic acid)

Expert Insight: The large coupling constant (J ≈ 15.9 Hz) of the olefinic protons at δ 6.31 and

6.50 ppm is the definitive diagnostic marker for the trans configuration. If a coupling constant of

~10–12 Hz is observed, the sample is contaminated with the cis isomer and must be

recrystallized.

Pharmacological Mechanisms of Action
Beyond its utility as a synthetic intermediate, styrylacetic acid is a bioactive molecule with two

primary, well-documented therapeutic targets.

Mechanism-Based Inactivation of PHM
Styrylacetic acid (PBA) is the most potent irreversible, mechanism-based inactivator of

Peptidylglycine α-Hydroxylating Monooxygenase (PHM)[7]. PHM is a critical enzyme in the

biosynthesis of α-amidated peptide hormones.
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Causality of Inhibition: PBA acts as a "suicide substrate." Under saturating conditions, the

enzyme metabolizes approximately 100 molecules of PBA (forming 2-hydroxy-4-phenyl-3-

butenoic acid and its allylic isomer) for every 1 molecule of PHM that is irreversibly

inactivated[7]. This indicates a delocalized free radical mechanism within the catalytic site

that ultimately leads to covalent modification or metabolic exhaustion of the enzyme.

Histone Deacetylase (HDAC) Inhibition
Recent oncological studies have identified styrylacetic acid as a potent Histone Deacetylase

(HDAC) inhibitor[8].

Biological Outcome: By inhibiting HDAC enzymes, styrylacetic acid prevents the removal of

acetyl groups from histone tails. This leads to chromatin relaxation, increased acetylation

levels of histones (H2B, H3, H4), and the subsequent transcription of tumor-suppressor

genes. Its efficacy in increasing histone modification is comparable to the established anti-

cancer drug SAHA (suberoylanilide hydroxamic acid)[8].
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Mechanism of Peptidylglycine α-Hydroxylating Monooxygenase (PHM) inhibition by

Styrylacetic Acid.
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Synthetic Methodologies: The Knoevenagel-
Decarboxylation Route
For laboratories requiring high-purity styrylacetic acid, the most robust and scalable synthetic

route is the Knoevenagel condensation of benzaldehyde with malonic acid, followed by

thermally induced decarboxylation[2].

Experimental Protocol
This protocol is designed as a self-validating system. The use of a Dean-Stark apparatus

provides real-time visual confirmation of reaction progress via water accumulation.

Reagents Required:

Benzaldehyde (1.0 equiv)

Malonic acid (1.2 equiv)

Pyridine (Solvent/Base)

Piperidine (Catalyst, 0.1 equiv)

Toluene (Azeotropic solvent)

Step-by-Step Methodology:

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux

condenser, dissolve benzaldehyde and malonic acid in a mixture of toluene and pyridine.

Catalyst Addition: Add a catalytic amount of piperidine. Causality: Piperidine acts as a

secondary amine to form a highly electrophilic iminium ion intermediate with benzaldehyde,

significantly lowering the activation energy for nucleophilic attack by the malonate enolate.

Azeotropic Reflux: Heat the mixture to reflux (approx. 110 °C). The condensation produces

water, which is azeotropically removed by toluene and collected in the Dean-Stark trap.

Validation: The physical collection of the stoichiometric volume of water confirms the

completion of the condensation phase (typically 3-5 hours)[2].
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Decarboxylation: The intermediate dicarboxylic acid spontaneously decarboxylates under

these thermal conditions to yield the target trans-alkene. The trans geometry is heavily

favored due to the steric repulsion between the phenyl ring and the carboxylic acid group in

the transition state.

Acidic Workup: Cool the mixture and wash the organic layer with 1 M HCl to protonate and

remove the pyridine and piperidine[2]. Follow with a saturated NaHCO₃ wash to remove

unreacted malonic acid, and a final brine wash.

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purification: Recrystallize the crude solid from heptane or an ethanol/water mixture to obtain

isomerically pure trans-styrylacetic acid.
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Workflow for the laboratory-scale synthesis of Styrylacetic Acid via Knoevenagel

Condensation.
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Conclusion
Styrylacetic acid (CAS 2243-53-0) is far more than a simple organic building block; it is a

mechanistically fascinating compound with potent enzyme-inhibitory properties. By rigorously

validating its trans-geometry via ¹H NMR coupling constants and executing controlled

Knoevenagel condensations, researchers can reliably leverage this molecule for both

advanced pharmaceutical synthesis and direct epigenetic (HDAC) or enzymatic (PHM)

targeting.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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